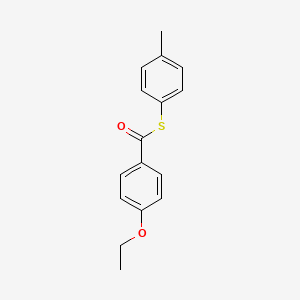
S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate is an organic compound characterized by the presence of a thioester functional group. This compound is part of a broader class of aromatic thioesters, which are known for their diverse applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate typically involves the reaction of 4-methylthiophenol with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Methylphenyl) 4-methylbenzenecarbothioate
- S-(4-Methoxyphenyl) 4-(octyloxy)benzenecarbothioate
Uniqueness
S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate is unique due to the presence of both a methyl group and an ethoxy group on the aromatic rings. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar thioesters.
Properties
CAS No. |
62525-84-2 |
|---|---|
Molecular Formula |
C16H16O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
S-(4-methylphenyl) 4-ethoxybenzenecarbothioate |
InChI |
InChI=1S/C16H16O2S/c1-3-18-14-8-6-13(7-9-14)16(17)19-15-10-4-12(2)5-11-15/h4-11H,3H2,1-2H3 |
InChI Key |
DXESGQHHTKEOFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















